benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate
CAS No.:
Cat. No.: VC14538815
Molecular Formula: C30H37N7O6
Molecular Weight: 591.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H37N7O6 |
|---|---|
| Molecular Weight | 591.7 g/mol |
| IUPAC Name | benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate |
| Standard InChI | InChI=1S/C30H37N7O6/c1-4-37-24(16-20(2)35-37)28(39)34-29-33-23-17-22(27(31)38)18-25(42-15-9-14-41-3)26(23)36(29)13-8-12-32-30(40)43-19-21-10-6-5-7-11-21/h5-7,10-11,16-18H,4,8-9,12-15,19H2,1-3H3,(H2,31,38)(H,32,40)(H,33,34,39) |
| Standard InChI Key | ZNVBVVKAQBTDQW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC(=O)OCC4=CC=CC=C4)C(=CC(=C3)C(=O)N)OCCCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C30H37N7O6, MW 591.7 g/mol) features a benzimidazole scaffold substituted at positions 1, 2, 5, and 7 :
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Position 1: A propyl chain terminated by a benzyl carbamate group (C6H5CH2OC(O)NH-).
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Position 2: A 1-ethyl-3-methylpyrazole-5-carboxamide moiety.
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Position 5: A carbamoyl group (-CONH2).
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Position 7: A 3-methoxypropoxy side chain (-OCH2CH2CH2OCH3).
This arrangement creates a conformationally flexible molecule with hydrogen-bond donors/acceptors and hydrophobic regions, enabling interactions with biological targets .
Table 1: Key Structural Identifiers
Physicochemical Characteristics
The compound’s solubility and stability vary significantly across solvents:
| Solvent/System | Solubility (mg/mL) | Storage Temperature | Stability Duration |
|---|---|---|---|
| Dimethylformamide (DMF) | 10 | -20°C | 1 month |
| DMSO | 5 | -20°C | 1 month |
| Ethanol | 0.3 | -20°C | 1 month |
| DMF:PBS (1:2) | 0.3 | -20°C | 1 month |
Data from GlpBio indicate that repeated freeze-thaw cycles degrade the compound, necessitating single-use aliquots.
Synthesis and Derivative Development
Synthetic Pathways
While full synthetic details remain proprietary, the compound’s construction likely involves sequential coupling of modular units:
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Benzimidazole Core Formation: Condensation of 4-fluoro-3-nitrobenzoic acid with 1,2-diaminobenzene derivatives under acidic conditions, followed by nitro group reduction and carbamoylation at position 5.
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Pyrazole Carboxamide Installation: Amide coupling between the benzimidazole intermediate and 1-ethyl-3-methylpyrazole-5-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt).
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Alkoxy Side Chain Introduction: Nucleophilic substitution of a halogenated precursor with 3-methoxypropanol in the presence of a base.
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Benzyl Carbamate Addition: Reaction of the terminal amine on the propyl chain with benzyl chloroformate.
Structural Analogues and SAR Insights
Modifications to the parent structure yield derivatives with varied STING agonist activity:
Table 3: Structure-Activity Relationship (SAR) Trends
Biological Activity and Mechanism
STING Agonism and Signaling
CAY10748 binds STING with an IC50 of 0.3794 µM in competition assays . Upon engagement, it induces:
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Phosphorylation of STING (S366): Critical for TBK1 recruitment and IRF3 activation .
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IFN-β and CXCL10 Secretion: 10 µM treatment elevates IFN-β to 450 pg/mL and CXCL10 to 1,200 pg/mL in human PBMCs .
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Antitumor Immunity: In murine CT26 colon cancer models, 0.15 mg/kg dosing reduces tumor volume by 62% versus controls, while 1.5 mg/kg shows diminished efficacy due to potential receptor desensitization .
Pharmacokinetic Considerations
Preliminary data suggest rapid hepatic clearance (t1/2 = 2.1 h in mice) and moderate plasma protein binding (78%). The compound’s logP of 3.2 predicts adequate blood-brain barrier penetration, though this remains untested .
Therapeutic Applications and Preclinical Data
Oncology
In syngeneic tumor models, CAY10748 monotherapy activates tumor-infiltrating CD8+ T cells and depletes regulatory T cells (Tregs), synergizing with anti-PD-1 antibodies to achieve complete responses in 40% of subjects .
Autoimmune Disease Risks
Chronic administration in murine models (28 days at 0.5 mg/kg) induces elevated anti-dsDNA antibodies and glomerulonephritis, mirroring lupus-like pathology. This underscores the need for targeted delivery systems.
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